molecular formula C24H23N3O3 B6115498 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide

Cat. No.: B6115498
M. Wt: 401.5 g/mol
InChI Key: FXEKESYAWNJFKI-AFUMVMLFSA-N
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Description

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isoindoline core, an ethoxy group, and a hydroxyphenyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the reaction of phthalaldehydic acid with a primary amine and 1H-indole in water under catalyst-free conditions . This environmentally-friendly approach is advantageous due to its clean, one-pot synthesis and easy handling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics can provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide stands out due to its combination of an isoindoline core with an ethoxy and hydroxyphenyl group

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-2-30-23-12-17(10-11-22(23)28)14-25-26-24(29)18-8-5-9-21(13-18)27-15-19-6-3-4-7-20(19)16-27/h3-14,28H,2,15-16H2,1H3,(H,26,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEKESYAWNJFKI-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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